molecular formula C12H15N3O4 B5721374 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide

4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide

Cat. No. B5721374
M. Wt: 265.26 g/mol
InChI Key: QNWLTFBACLNEHB-MDWZMJQESA-N
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Description

4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide, also known as HNBPH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HNBPH is a hydrazide derivative that is synthesized by the condensation reaction between 3-nitrobenzaldehyde and 4-hydroxypentanoic hydrazide.

Mechanism of Action

The mechanism of action of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide is not fully understood, but it is believed to be related to its chemical structure. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide contains a nitro group, which is known to undergo reduction reactions in biological systems. The reduction of the nitro group can generate reactive species that can interact with cellular components and cause cellular damage. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which can lead to the accumulation of acetylcholine and cause neurotoxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide are dependent on the concentration and duration of exposure. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has been shown to induce cytotoxicity in cancer cells and inhibit the growth of bacteria and viruses. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has also been shown to inhibit the activity of acetylcholinesterase, which can lead to the accumulation of acetylcholine and cause neurotoxicity. However, the effects of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide on human health are not fully understood, and further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide can be synthesized in large quantities with high purity, which makes it suitable for biological assays and drug screening. However, the limitations of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide include its potential toxicity and lack of specificity. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide can interact with cellular components and cause cellular damage, which can lead to false positive results in biological assays. Therefore, caution should be exercised when using 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide in lab experiments.

Future Directions

There are several future directions for the research on 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide. One potential direction is the development of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide derivatives with improved efficacy and specificity. The chemical structure of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide can be modified to enhance its biological activity and reduce its toxicity. Another direction is the investigation of the mechanism of action of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide. Further studies are needed to determine the cellular targets of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide and the pathways involved in its biological activity. Additionally, the potential applications of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide in materials science and photochromic materials should be explored further.

Synthesis Methods

4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide is synthesized by the reaction between 3-nitrobenzaldehyde and 4-hydroxypentanoic hydrazide. The reaction is carried out under acidic conditions, and the product is obtained in good yield. The synthesis method has been optimized to obtain 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide with high purity and yield. The product is characterized by various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Scientific Research Applications

4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has been studied for its anticancer, antimicrobial, and antiviral properties. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential lead compound for the development of anticancer agents. In biochemistry, 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has been studied for its enzyme inhibitory properties and has been identified as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. In materials science, 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has been studied for its potential application as a photochromic material, which can change its color upon exposure to light.

properties

IUPAC Name

4-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-9(16)5-6-12(17)14-13-8-10-3-2-4-11(7-10)15(18)19/h2-4,7-9,16H,5-6H2,1H3,(H,14,17)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWLTFBACLNEHB-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide

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